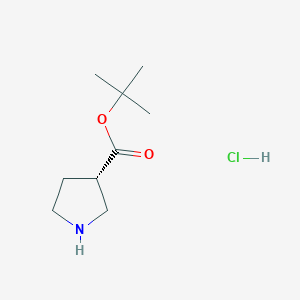

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one

カタログ番号 B6164995

CAS番号:

1344895-57-3

分子量: 227.1

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite unique and versatile, which makes it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "4-methyl-2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one.", "Step 7: Dissolve the intermediate product in hydrogen peroxide and acetic acid.", "Step 8: Heat the solution to reflux for several hours to induce cyclization.", "Step 9: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 10: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one." ] } | |

CAS番号 |

1344895-57-3 |

製品名 |

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one |

分子式 |

C9H7BrO2 |

分子量 |

227.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(1-methoxyethyl)piperidine hydrochloride

2680543-04-6

2-fluoro-5-(oxan-4-yl)aniline

1783522-16-6

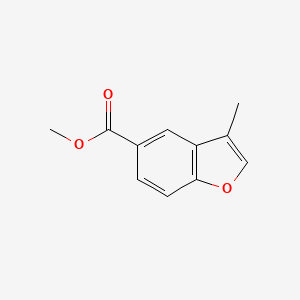

methyl 3-methyl-1-benzofuran-5-carboxylate

501892-98-4